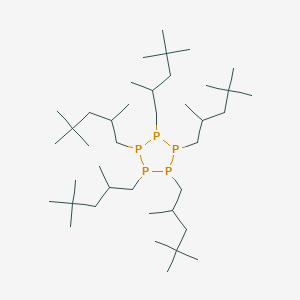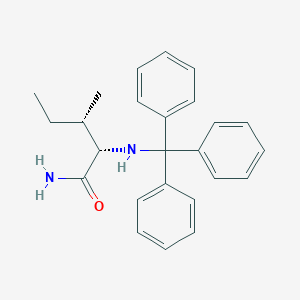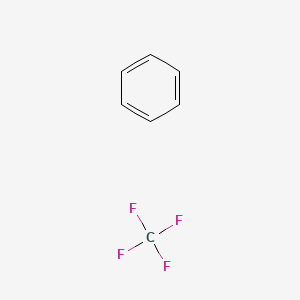
Benzene--tetrafluoromethane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene–tetrafluoromethane (1/1) is a compound formed by the combination of benzene (C6H6) and tetrafluoromethane (CF4). Benzene is a well-known aromatic hydrocarbon, while tetrafluoromethane is a fluorocarbon with high stability due to its strong carbon-fluorine bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene–tetrafluoromethane (1/1) involves the reaction of benzene with tetrafluoromethane under specific conditions. One common method is the direct fluorination of benzene using tetrafluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Benzene–tetrafluoromethane (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the efficient production of the compound. Advanced techniques such as continuous flow reactors may be employed to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene–tetrafluoromethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring of benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to nitrate the benzene ring.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) are used for halogenation.
Major Products:
Nitrobenzene: Formed from nitration reactions.
Benzene Sulfonic Acid: Formed from sulfonation reactions.
Chlorobenzene/Bromobenzene: Formed from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
Benzene–tetrafluoromethane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene–tetrafluoromethane (1/1) involves its interaction with molecular targets through its aromatic and fluorinated components. The benzene ring can participate in π-π interactions, while the tetrafluoromethane moiety can engage in strong dipole-dipole interactions due to the high electronegativity of fluorine atoms . These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Tetrafluoromethane (CF4): A fluorocarbon with high stability and low reactivity.
Chlorobenzene (C6H5Cl): An aromatic compound with similar substitution reactions.
Bromobenzene (C6H5Br): Another aromatic compound with comparable reactivity.
Uniqueness: Benzene–tetrafluoromethane (1/1) is unique due to the combination of an aromatic ring with a highly stable fluorocarbon. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
193208-84-3 |
|---|---|
Molekularformel |
C7H6F4 |
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
benzene;tetrafluoromethane |
InChI |
InChI=1S/C6H6.CF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-6H; |
InChI-Schlüssel |
RWCCHPQJFCTEMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
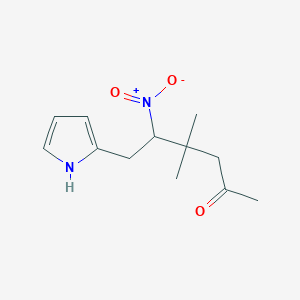
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
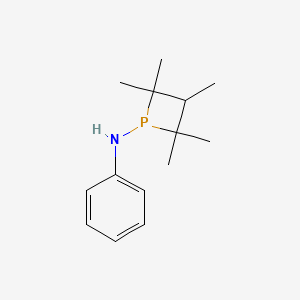

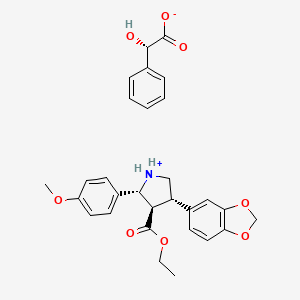
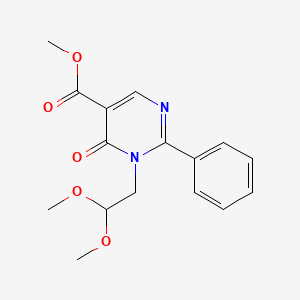

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
